molecular formula C18H19N5O4 B2617043 8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876673-35-7

8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2617043
CAS No.: 876673-35-7
M. Wt: 369.381
InChI Key: SCSIMPJFWROHTJ-UHFFFAOYSA-N
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Description

8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of purine derivatives. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and multiple methyl substitutions on the imidazo[2,1-f]purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydroxide, and organic solvents like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethoxyphenyl group, where methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce various substituted phenyl derivatives.

Scientific Research Applications

8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit dipeptidyl peptidase 4 (DPP-4), an enzyme involved in the regulation of glucose metabolism . This inhibition leads to increased levels of incretin hormones, which enhance insulin secretion and improve glycemic control.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific substitution pattern and the presence of the dimethoxyphenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

8-(2,5-Dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the imidazopurine family. Its unique structure includes a dimethoxyphenyl group and multiple methyl groups attached to an imidazopurine core. This compound has garnered attention in various fields of scientific research due to its potential biological activities and applications.

  • Molecular Formula : C24_{24}H30_{30}N6_6O5_5
  • Molecular Weight : 482.5 g/mol
  • CAS Number : 896308-93-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, affecting cellular functions and signaling pathways. For instance, studies have indicated that derivatives of imidazo[2,1-f]purine compounds exhibit significant activity against phosphodiesterase (PDE) enzymes and serotonin receptors, which play crucial roles in neuropharmacology.

Antidepressant and Anxiolytic Effects

Research has shown that derivatives of imidazo[2,1-f]purine compounds exhibit potential antidepressant and anxiolytic activities. For example:

  • A study synthesized various derivatives and evaluated their affinity for serotonin receptors (5-HT1A_{1A} and 5-HT7_{7}), revealing that some compounds demonstrated significant receptor binding affinity and inhibition of PDE4B and PDE10A activity .
  • In vivo studies indicated that certain derivatives exhibited greater antianxiety effects compared to traditional anxiolytics like diazepam .

Inhibition of Phosphodiesterase Enzymes

The compound has been evaluated for its ability to inhibit phosphodiesterase enzymes:

  • PDE4B and PDE10A Inhibition : The synthesized derivatives were tested for their inhibitory potency against these enzymes. The results indicated that some compounds could effectively inhibit PDE activity, which is relevant for treating conditions like depression and anxiety .

Case Study 1: Antidepressant Activity in Mice

In a controlled study using the forced swim test (FST), selected compounds from the imidazo[2,1-f]purine class showed promising antidepressant-like effects in mice. The compound's efficacy was compared with standard antidepressants, demonstrating significant behavioral changes indicative of reduced depressive symptoms .

Case Study 2: Anxiolytic Activity Comparison

Another study compared the anxiolytic effects of various imidazo[2,1-f]purine derivatives against established anxiolytics. The results suggested that some compounds not only matched but exceeded the efficacy of diazepam in reducing anxiety-related behaviors in animal models .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedResult
Antidepressant8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneSignificant reduction in FST
AnxiolyticVarious imidazo[2,1-f]purine derivativesGreater efficacy than diazepam
PDE InhibitionSelected derivativesEffective inhibition observed

Properties

IUPAC Name

6-(2,5-dimethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-9-10(2)23-14-15(21(3)18(25)20-16(14)24)19-17(23)22(9)12-8-11(26-4)6-7-13(12)27-5/h6-8H,1-5H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSIMPJFWROHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=C(C=CC(=C4)OC)OC)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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